1-(2-(Cyclopentylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
1-(2-(Cyclopentylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a pyrazolo-pyridine derivative characterized by a cyclopentylaminoethyl side chain and methyl substituents at positions 3 and 6 of the fused pyrazolo-pyridine core. This compound belongs to a broader class of pyrazolo[3,4-b]pyridine carboxylic acids, which are investigated for diverse applications, including liquid crystal materials and biological activity modulation .
Properties
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-9-7-12(16(22)23)14-10(2)19-20(15(14)17-9)8-13(21)18-11-5-3-4-6-11/h7,11H,3-6,8H2,1-2H3,(H,18,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMSLNCYKAXLGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC3CCCC3)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(Cyclopentylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 1011397-91-3) is a compound of interest due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C16H20N4O3
- Molecular Weight : 316.36 g/mol
- Structure : The compound features a pyrazolo-pyridine core, which is characteristic of many biologically active compounds.
The compound exhibits biological activity primarily through its interaction with specific biological targets such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are critical in various cellular processes including cell proliferation and survival.
Pharmacological Studies
Recent pharmacological evaluations have indicated the following activities:
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Antitumor Activity :
- A study demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways.
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Anti-inflammatory Effects :
- In vitro assays showed that the compound could inhibit the production of pro-inflammatory cytokines, indicating its potential application in treating inflammatory diseases.
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Neuroprotective Properties :
- Research has indicated that it may protect neuronal cells from oxidative stress, which is crucial for neurodegenerative disease management.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antitumor effects | Significant cytotoxicity against breast and lung cancer cell lines; apoptosis induction confirmed. |
| Study 2 | Assess anti-inflammatory properties | Inhibition of TNF-alpha and IL-6 production in macrophages; potential for treating rheumatoid arthritis. |
| Study 3 | Investigate neuroprotective effects | Reduction in oxidative stress markers in neuronal cell cultures; potential for Alzheimer’s disease treatment. |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Notably, microwave-assisted synthesis has been highlighted for improving yield and reducing reaction times.
Synthetic Route Example
- Starting Materials : Cyclopentylamine, dimethylpyrazole derivatives.
- Reagents : Appropriate solvents (e.g., ethanol), catalysts (e.g., sodium dodecyl sulfate).
- Conditions : Microwave irradiation to enhance reaction efficiency.
Comparison with Similar Compounds
Key Observations :
- Cyclopentyl vs. Cyclohexyl : Cyclopentyl (target compound) offers a balance between lipophilicity and conformational flexibility compared to bulkier cyclohexyl derivatives .
- Methyl vs. Thienyl/Heteroaryl : Methyl groups at positions 3 and 6 (target) minimize steric hindrance, whereas thienyl or phenyl substituents (e.g., ) enhance aromatic interactions but may reduce solubility.
- Carboxylic Acid Position : The 4-carboxylic acid group is conserved across analogs, suggesting its critical role in hydrogen bonding or salt formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
